

Characterization of N-(2-Propynyl)-2,4-dinitroaniline: A Comparative NMR Analysis

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Compound of Interest

Compound Name: *N*-(2-Propynyl)-2,4-dinitroaniline

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This guide provides a detailed characterization of **N-(2-Propynyl)-2,4-dinitroaniline** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. For comparative purposes, the spectral data is contrasted with that of its parent compound, 2,4-dinitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of the structural elucidation of this compound.

Comparative Analysis of ^1H and ^{13}C NMR Spectral Data

The introduction of the 2-propynyl group to the amino function of 2,4-dinitroaniline induces notable shifts in the NMR spectra, providing clear evidence of successful N-alkylation. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **N-(2-Propynyl)-2,4-dinitroaniline** and the experimental data for 2,4-dinitroaniline.

Table 1: Comparison of ^1H NMR Spectral Data (Predicted vs. Experimental)

Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	
N-(2-Propynyl)-2,4-dinitroaniline	H-3	9.15	d	2.5	
	(Predicted)	H-5	8.35	dd	9.5, 2.5
	H-6	7.50	d	9.5	
	NH	8.90	t (broad)	5.0	
	CH ₂	4.30	d	5.0	
	C≡CH	2.60	t	2.5	
2,4-Dinitroaniline (Experimental)	H-3	8.73	d	2.8	
	H-5	8.28	dd	9.6, 2.8	
	H-6	7.18	d	9.6	
	NH ₂	8.60	s (broad)	-	

Predicted data for **N-(2-Propynyl)-2,4-dinitroaniline** is generated based on established NMR prediction models and comparison with analogous structures. Experimental data for 2,4-dinitroaniline is sourced from publicly available spectral databases.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
N-(2-Propynyl)-2,4-dinitroaniline (Predicted)	C-1	148.5
	C-2	136.0
	C-3	129.5
	C-4	130.0
	C-5	118.0
	C-6	124.0
	CH ₂	35.0
	C \equiv CH	80.0
	C \equiv CH	75.0
2,4-Dinitroaniline (Experimental)	C-1	151.3
	C-2	132.5
	C-3	127.8
	C-4	129.7
	C-5	114.9
	C-6	133.5

Predicted data for **N-(2-Propynyl)-2,4-dinitroaniline** is generated based on established NMR prediction models and comparison with analogous structures. Experimental data for 2,4-dinitroaniline is sourced from publicly available spectral databases.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as **N-(2-Propynyl)-2,4-dinitroaniline**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
- Transfer the clear solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

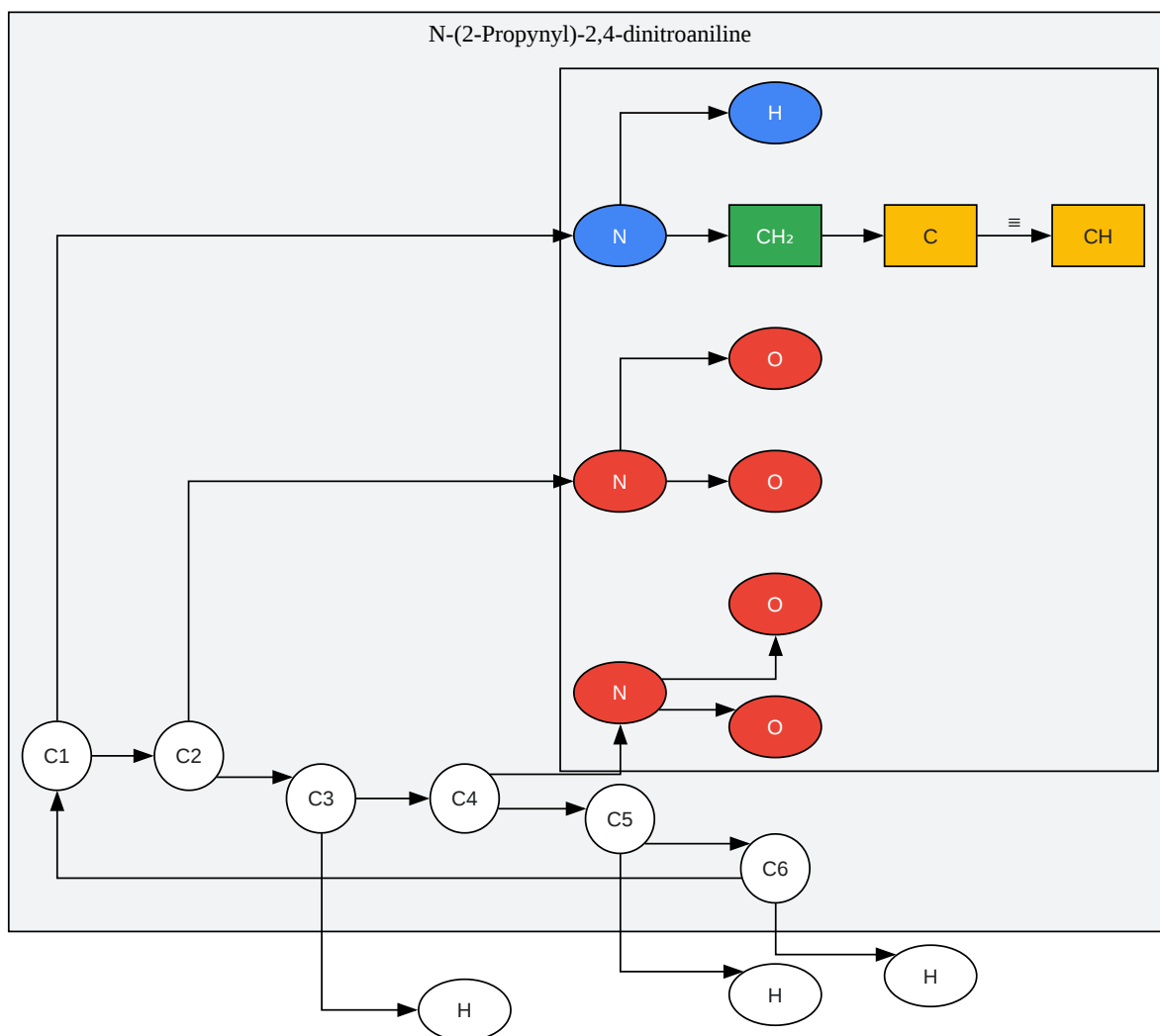
- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- The spectrometer is locked to the deuterium signal of the solvent.
- The probe is tuned and matched for the respective nucleus (^1H or ^{13}C).
- For ^1H NMR, the following parameters are typically used:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
- For ^{13}C NMR, the following parameters are typically used:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Proton decoupling is applied to simplify the spectrum.

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

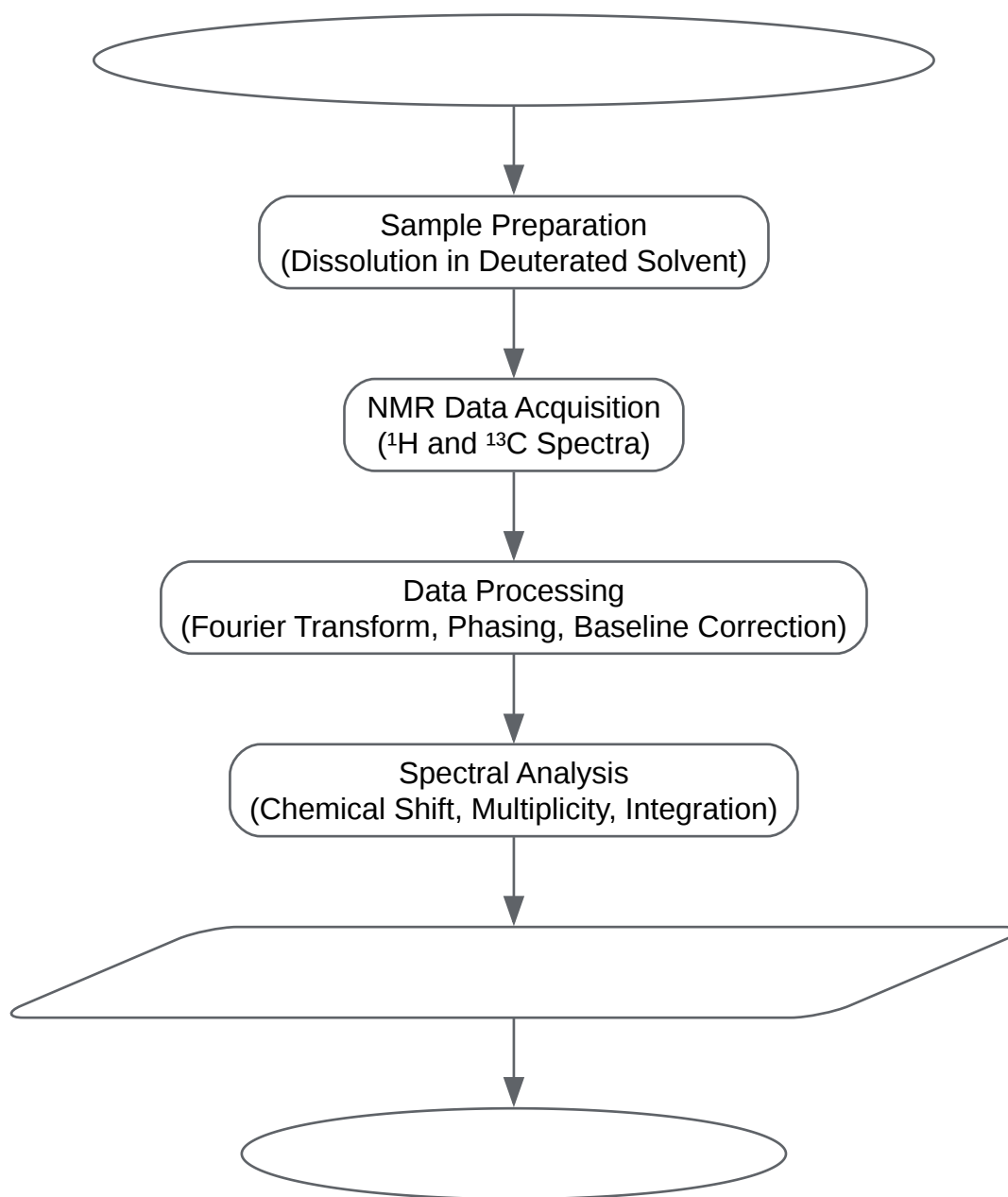
Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the characterization of **N-(2-Propynyl)-2,4-dinitroaniline**.



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Caption: Chemical structure of **N-(2-Propynyl)-2,4-dinitroaniline** with atom numbering.



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Caption: Experimental workflow for NMR characterization.

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